molecular formula C10H8BrN B1268476 8-Bromonaphthalen-1-amine CAS No. 62456-34-2

8-Bromonaphthalen-1-amine

Cat. No. B1268476
CAS RN: 62456-34-2
M. Wt: 222.08 g/mol
InChI Key: FKFCNFNWFJYIJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Bromonaphthalen-1-amine is represented by the linear formula C10H8BrN . The compound has a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

8-Bromonaphthalen-1-amine is a solid substance . It has a molecular weight of 222.08 . The compound is soluble in water .

Scientific Research Applications

Phosphorescence Sensors

  • Application: 8-Bromonaphthalen-1-amine derivatives have been studied for their use in phosphorescence sensors. These compounds exhibit pH-controlled phosphorescence in aqueous solutions, with enhancements observed in the presence of β- and γ-cyclodextrins. This property makes them useful for proton monitoring and other sensing applications.
  • References:
    • Bissell, R. A., & Silva, A. P. (1991). Phosphorescent PET (photoinduced electron transfer) sensors. Journal of The Chemical Society, Chemical Communications. Link
  • Application: This compound plays a role in the synthesis of various organic molecules. One study demonstrates its use in the palladium-catalyzed amination of aryl bromides under microwave conditions, enhancing yields significantly.
  • References:
    • Wang, T. C., Magnin, D., & Hamann, L. (2003). Palladium-catalyzed microwave-assisted amination. Organic letters. Link
  • Application: Derivatives of 8-Bromonaphthalen-1-amine are used in the synthesis of DNA-binding fluorophores. These derivatives are employed for staining various cellular targets, indicating their potential in biophotonics and membrane staining.
  • References:
    • Kingsbury, J. S., et al. (2019). Derivatives of DANPY. ACS Omega. Link

Safety And Hazards

8-Bromonaphthalen-1-amine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for 8-Bromonaphthalen-1-amine are not available, it’s worth noting that the compound has been used in research . For example, it was obtained by slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by addition of aqueous ammonia .

Relevant Papers The compound has been mentioned in several papers . For instance, it was discussed in a study published in Acta Crystallographica . Another paper from the University of St Andrews Research Portal also mentioned the compound .

properties

IUPAC Name

8-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCNFNWFJYIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346612
Record name 1-Amino-8-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromonaphthalen-1-amine

CAS RN

62456-34-2
Record name 8-Bromo-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62456-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-8-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromonaphthalen-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AL Fuller, FR Knight, AMZ Slawin… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C10H8BrN, was obtained by slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by addition of aqueous ammonia. The crude product was …
Number of citations: 5 scripts.iucr.org
WE Noland, VS Narina… - Journal of Chemical …, 2011 - journals.sagepub.com
A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the …
Number of citations: 15 journals.sagepub.com
G Wu, Y Liu, Z Yang, N Katakam, H Rouh, S Ahmed… - Research, 2019 - spj.science.org
… The resulting 8-bromonaphthalen-1-amine (3) was converted to N-(8-bromonaphthalen-1-yl)acetamide (4), which was followed by Suzuki coupling to afford N-acetyl 8-…
Number of citations: 39 spj.science.org
K Fujimoto, S Takimoto, S Masuda… - … A European Journal, 2021 - Wiley Online Library
… The starting compound, 8-bromonaphthalen-1-amine (5), was prepared from 1,8-diaminonaphthalene, according to a literature procedure. Bromide 5 was converted into terminal alkyne …
G Wu, Y Liu, Z Yang, N Katakam, H Rouh, S Ahmed… - 2019 - spj.science.org
… The resulting 8-bromonaphthalen-1-amine (3) was converted to N-(8-bromonaphthalen-1-yl)acetamide (4), which was followed by Suzuki coupling to afford N-acetyl 8phenylnaphthalen…
Number of citations: 2 spj.science.org
FR Knight - 2010 - research-repository.st-andrews.ac …
… The crystal structure of 8-bromonaphthalen-1-amine 1......................................... 45 2.2 The crystal structure of 8-bromonaphthalen-1-amine 1 showing the intra- and intermolecular …
C Gill - 2017 - search.proquest.com
… In a separate flask, 8-bromonaphthalen-1amine (0.050 g, 0.21 mmol) was dissolved in a 2:1 mixture of ethanol and water. Sodium acetate (0.103 g, 0.1.26 mmol) was added to the …
Number of citations: 0 search.proquest.com
K Majeed, L Wang, B Liu, Z Guo, F Zhou… - The Journal of Organic …, 2020 - ACS Publications
… General procedure A was followed for the synthesis of 1x from 8-bromonaphthalen-1-amine (19) (1.10 g, 5.0 mmol, 1.0 equiv), Et 3 N (2.1 mL, 15.0 mol, 3.0 equiv), triphosgene (1.48 g, …
Number of citations: 13 pubs.acs.org
FR Knight, RAM Randall, L Wakefield, AMZ Slawin… - Molecules, 2012 - mdpi.com
Six silver(I) coordination complexes have been prepared and structurally characterised. Mixed chalcogen-donor acenaphthene ligands L1–L3 [Acenap(EPh)(E'Ph)] (Acenap = …
Number of citations: 5 www.mdpi.com
EB Rakhimova, IV Ozden, AG Ibragimov - Russian Journal of Organic …, 2018 - Springer
… N-Acetyl derivative of 8-bromonaphthalen-1-amine reacted with thiosalicylic acid in the presence of copper catalyst to give 2-(8-acetamidonaphthalen-1-ylsulfanyl)benzoic acid which …
Number of citations: 8 link.springer.com

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